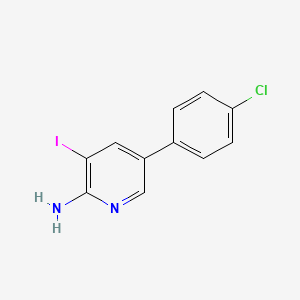

5-(4-Chlorophenyl)-3-iodopyridin-2-amine

Description

Historical Context and Discovery

The development of 5-(4-Chlorophenyl)-3-iodopyridin-2-amine emerges from the broader historical context of 2-aminopyridine derivative research that has evolved significantly over the past several decades. The synthesis and characterization of substituted 2-aminopyridines gained momentum as researchers recognized their potential as building blocks for pharmaceutical compounds and their role as intermediates in organic synthesis. The specific compound this compound represents an advancement in this field, incorporating multiple halogen substituents and an aromatic substituent that enhance its chemical versatility.

Historical research into 2-aminopyridine derivatives has demonstrated their importance in medicinal chemistry applications, particularly in the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents, particularly iodine and chlorine, has been shown to modify the electronic properties and biological activity of these heterocyclic compounds significantly. The synthetic methodology for producing such compounds has evolved from traditional multi-step approaches to more efficient one-pot multicomponent reactions that allow for greater structural diversity and improved yields.

The discovery and development of this compound specifically reflects the ongoing research efforts to create novel halogenated pyridine derivatives with enhanced properties for pharmaceutical and chemical research applications. The compound's structural features represent a convergence of established synthetic strategies for introducing halogen substituents into pyridine rings with newer approaches for incorporating aryl substituents at specific positions.

Nomenclature and Chemical Registry Information

This compound is officially registered under the Chemical Abstracts Service number 1356397-46-0, providing a unique identifier for this specific molecular structure. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name accurately describing the positions of all substituents on the pyridine ring system.

The molecular formula for this compound is C₁₁H₈ClIN₂, indicating the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one iodine atom, and two nitrogen atoms. The molecular weight is calculated as 330.55 grams per mole, reflecting the contribution of the halogen substituents to the overall molecular mass. The compound is also catalogued under the Molecular Data Lists number MFCD22373657, providing an additional registry reference for chemical databases and supplier catalogues.

The InChI (International Chemical Identifier) string for this compound is documented as InChI=1S/C11H8ClIN2/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,(H2,14,15), providing a standardized text representation of the molecular structure. The corresponding InChIKey is VLRDEPIZZIQTOS-UHFFFAOYSA-N, which serves as a hashed version of the InChI string for database searching purposes.

Structural Classification within 2-Aminopyridine Derivatives

This compound belongs to the broad class of 2-aminopyridine derivatives, which are characterized by the presence of an amino group at the 2-position of the pyridine ring. Within this classification, the compound represents a highly substituted variant that incorporates both halogen substituents and an aromatic substituent, distinguishing it from simpler 2-aminopyridine structures.

The structural features of this compound include the 2-aminopyridine core framework, which provides the basic heterocyclic foundation. The iodine substituent at the 3-position introduces significant steric bulk and electronic effects that influence the compound's reactivity and potential biological activity. The 4-chlorophenyl substituent at the 5-position adds an additional aromatic system with electron-withdrawing properties due to the chlorine atom, creating a complex electronic environment within the molecule.

Comparative analysis with related 2-aminopyridine derivatives reveals the unique positioning of substituents in this compound. Unlike simpler derivatives such as 4-chloro-3-iodopyridin-2-amine or 2-chloro-3-iodopyridin-4-amine, which contain fewer substituents, this compound incorporates an additional phenyl ring system that significantly alters its chemical and physical properties.

The compound can be further classified as a polyhalogenated pyridine derivative due to the presence of both chlorine and iodine atoms within its structure. This dual halogenation pattern is relatively uncommon in naturally occurring compounds but has proven valuable in synthetic chemistry applications where selective reactivity at different positions is desired. The presence of the 4-chlorophenyl group also classifies this compound as a biaryl system, albeit with the two aromatic rings connected through a carbon-carbon bond rather than direct ring fusion.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary chemical research stems from its potential applications in both synthetic organic chemistry and medicinal chemistry development. The compound's structural complexity and functional group diversity make it an attractive intermediate for the synthesis of more elaborate heterocyclic systems and potential pharmaceutical compounds.

In organic synthesis research, this compound serves as a versatile building block for the construction of complex molecular architectures. The presence of multiple halogen substituents provides opportunities for selective cross-coupling reactions, such as those catalyzed by palladium or other transition metals. The iodine substituent, in particular, is well-suited for such transformations due to its excellent leaving group properties and high reactivity in oxidative addition processes. The 4-chlorophenyl substituent can also participate in further functionalization reactions, allowing for the introduction of additional substituents or the formation of larger ring systems.

Recent research into 2-aminopyridine derivatives has highlighted their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease pathology. While specific studies on this compound have not been extensively reported, its structural similarity to active compounds in this class suggests potential therapeutic applications. The compound's multiple aromatic systems and hydrogen bonding capabilities through the amino group provide structural features that are often associated with enzyme binding activity.

The compound's role in pharmaceutical research extends beyond its potential direct biological activity to its utility as a synthetic intermediate for drug discovery programs. The 2-aminopyridine scaffold is found in numerous approved pharmaceutical compounds and drug candidates, making derivatives like this compound valuable for structure-activity relationship studies. The ability to modify the compound's substituents systematically allows researchers to explore how structural changes affect biological activity and pharmacological properties.

Furthermore, the compound's significance extends to its role in advancing synthetic methodology for complex pyridine derivatives. The successful synthesis and characterization of this compound demonstrates the feasibility of incorporating multiple functional groups into the pyridine framework while maintaining chemical stability and synthetic accessibility. This achievement contributes to the broader understanding of how to design and prepare sophisticated heterocyclic compounds for various research applications.

Structure

2D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClIN2/c12-9-3-1-7(2-4-9)8-5-10(13)11(14)15-6-8/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRDEPIZZIQTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-3-iodopyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the halogenation of pyridine derivatives, followed by the introduction of the chlorophenyl and iodine groups. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the selective introduction of the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-3-iodopyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

Reduction: The compound can be reduced to remove the iodine atom, resulting in different pyridine derivatives.

Substitution: The chlorine and iodine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions tailored to the specific reagents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Chlorophenyl)-3-iodopyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its iodine atom allows for radiolabeling, making it useful in imaging studies.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with therapeutic properties.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-3-iodopyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Systems

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

- Core Structure : Imidazole with a 4-chlorophenyl group.

- Key Differences : Replaces the pyridine ring with an imidazole core and introduces an ester functional group.

- Activity: Exhibits strong inhibitory effects on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, with higher docking scores (Glide score: −9.2) compared to other sirtuin inhibitors .

- Significance : The 4-chlorophenyl group enhances binding affinity, but the imidazole core and ester moiety differentiate its pharmacokinetic properties from the pyridine-based target compound.

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-...-thiazole (Compound 4)

- Core Structure : Thiazole with dual aryl substituents.

- Key Differences : Incorporates a thiazole ring and fluorophenyl groups.

- Structural Insight : The isostructural nature of this compound (triclinic, P̄1 symmetry) highlights the role of halogenated aryl groups in stabilizing planar molecular conformations, a feature shared with 5-(4-chlorophenyl)-3-iodopyridin-2-amine .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Core Structure : Triazole with 4-chlorophenyl and trifluoromethyl groups.

- Activity : Demonstrates potent antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%), attributed to its trifluoromethyl group enhancing metabolic stability .

- Comparison : The triazole core and trifluoromethyl substituent offer distinct electronic effects compared to the pyridine-iodine system in the target compound.

Antifungal Activity: Tetrazole Derivatives (TH1–TH10)

- Core Structure : Tetrazole with 4-chlorophenyl and acyl-hydrazone substituents.

- Activity : Compounds TH3–TH7 exhibit fungicidal activity (MFC = 8–16 µg/mL) against Candida spp., comparable to fluconazole. The 4-chlorophenyl group contributes to membrane interaction, while the iodine in this compound may alter solubility and target binding .

Antitumor Activity: Triazole-Based Inhibitors

- Example: 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide.

- Activity : Selective c-Met inhibitor with apoptosis-inducing effects in multiple cancer cell lines (IC₅₀ < 1 µM). The chlorine atom enhances target selectivity, whereas iodine in the target compound might influence steric interactions .

Electronic and Steric Effects of Substituents

Biological Activity

5-(4-Chlorophenyl)-3-iodopyridin-2-amine, identified by its CAS number 1356397-46-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H8ClIN2

Molecular Weight: 302.54 g/mol

IUPAC Name: this compound

The compound features a pyridine ring substituted with both a chlorophenyl and an iodine atom, which may contribute to its biological activity by enhancing binding interactions with target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The presence of the iodine atom may enhance lipophilicity and facilitate better membrane permeability, potentially leading to increased bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, it has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. This mechanism leads to cell cycle arrest in the G2/M phase, effectively halting tumor growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.08 | Tubulin polymerization inhibition |

| HCT-15 | 0.12 | Cell cycle arrest |

| NCI-H23 | 0.10 | Microtubule disruption |

This table summarizes the IC50 values against various cancer cell lines, indicating significant potency at low concentrations.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokine release in vitro, suggesting a potential application in treating inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the compound against a panel of eight human tumor cell lines. Results indicated that it exhibited high antiproliferative activity, particularly against HeLa and HCT-15 cells, with mechanisms involving microtubule disruption and centrosome de-clustering .

- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-stimulated macrophages, the compound showed a significant reduction in TNF-alpha release, suggesting its efficacy in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-(4-Chlorophenyl)-3-iodopyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, analogous chlorophenyl-containing imidazolidinones are synthesized by reacting 4-chlorophenylglyoxal with urea derivatives in acetic acid at 25°C for 5 hours . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to enhance yield and purity. Reaction progress is monitored via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR in DMSO-d₆ resolves aromatic protons and amine signals, while X-ray diffraction (using SHELX software for refinement) determines bond angles and stereochemistry . Elemental analysis (C, H, N) validates purity (>95% by HPLC) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 3 acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Its electronegativity and size enhance oxidative addition with palladium catalysts. For example, similar iodopyridines undergo coupling with aryl boronic acids in toluene/water mixtures at 80°C, catalyzed by Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the pyridine ring) be resolved?

- Methodological Answer : Crystallographic disorder is addressed using SHELXL’s PART and SUMP instructions to model partial occupancy. For example, in chlorophenyl-containing thienopyridines, anisotropic displacement parameters are refined, and hydrogen bonds are restrained using DFIX commands. Twinning or pseudo-symmetry requires integration of PLATON’s TWINABS tool .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinase enzymes. ADMET predictions (SwissADME) assess solubility (LogP) and cytochrome P450 interactions .

Q. How do structural analogs (e.g., triazole-thiones) inform SAR studies for antimicrobial activity?

- Methodological Answer : Substituting the iodine with sulfur or modifying the chlorophenyl group alters bioactivity. For instance, triazole-thiones with 4-chlorophenyl groups show antinociceptive effects via COX-2 inhibition (IC₅₀ = 2.1 µM). SAR is validated through in vitro assays (MTT for cytotoxicity) and comparative molecular field analysis (CoMFA) .

Q. What strategies mitigate challenges in regioselective iodination of the pyridine ring?

- Methodological Answer : Directed ortho-iodination uses directing groups (e.g., amides) with NIS (N-iodosuccinimide) in DMF at 0°C. Alternatively, transition-metal catalysts (e.g., Pd(OAc)₂) enable para-selectivity. Reaction quenching with Na₂S₂O₃ removes excess iodine, followed by silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.